molecular formula C17H16ClN3O2S2 B5114462 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide

Cat. No.: B5114462
M. Wt: 393.9 g/mol
InChI Key: ZGPJVEXJXPIKIS-UHFFFAOYSA-N
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Description

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide typically involves multiple steps. One common method starts with the preparation of 6-amino-1,3-benzothiazole, which is then reacted with a suitable thiol to introduce the sulfanyl group. The resulting intermediate is further reacted with 2-(4-chlorophenoxy)ethylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-tubercular and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methylbenzothiazole
  • 2,4-Disubstituted thiazoles
  • Benzothiazole derivatives with different substituents

Uniqueness

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development .

Properties

IUPAC Name

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S2/c18-11-1-4-13(5-2-11)23-8-7-20-16(22)10-24-17-21-14-6-3-12(19)9-15(14)25-17/h1-6,9H,7-8,10,19H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPJVEXJXPIKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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